Cas no 7066-32-2 (N-benzylquinoxaline-2-carboxamide)

N-Benzylquinoxaline-2-carboxamide is a heterocyclic organic compound featuring a quinoxaline core functionalized with a benzylcarboxamide group. This structure imparts versatility in synthetic and medicinal chemistry applications, particularly as a building block for pharmacologically active molecules. The quinoxaline moiety offers electron-deficient aromatic character, enabling interactions in coordination chemistry or as a ligand scaffold. The benzylcarboxamide substituent enhances solubility and provides a handle for further derivatization. Its stability under standard conditions and compatibility with common reaction conditions make it a practical intermediate in the development of bioactive compounds, including kinase inhibitors or antimicrobial agents. The compound's well-defined reactivity profile facilitates its use in targeted molecular design.
N-benzylquinoxaline-2-carboxamide structure
7066-32-2 structure
Product name:N-benzylquinoxaline-2-carboxamide
CAS No:7066-32-2
MF:C16H13N3O
MW:263.293923139572
CID:574457
PubChem ID:7536862

N-benzylquinoxaline-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Quinoxalinecarboxamide,N-(phenylmethyl)-
    • N-benzyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide
    • 2-benzofurancarboxamide, 4,5,6,7-tetrahydro-3,6,6-trimethyl-4-oxo-N-(phenylmethyl)-
    • N-Benzyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
    • N-benzylquinoxaline-2-carboxamide
    • Inchi: 1S/C16H13N3O/c20-16(18-10-12-6-2-1-3-7-12)15-11-17-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,20)
    • InChI Key: KKYVULXSLKOYID-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=CC=C2)=NC=C1C(NCC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 311.15223
  • Monoisotopic Mass: 311.152144
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.3

Experimental Properties

  • Density: 1.147
  • Boiling Point: 444.4°C at 760 mmHg
  • Flash Point: 222.6°C
  • Refractive Index: 1.56
  • PSA: 59.31

N-benzylquinoxaline-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12612959-50mg
N-benzylquinoxaline-2-carboxamide
7066-32-2 90.0%
50mg
$407.0 2023-10-02
Enamine
EN300-12612959-1000mg
N-benzylquinoxaline-2-carboxamide
7066-32-2 90.0%
1000mg
$485.0 2023-10-02
Enamine
EN300-12612959-100mg
N-benzylquinoxaline-2-carboxamide
7066-32-2 90.0%
100mg
$427.0 2023-10-02
Enamine
EN300-12612959-2500mg
N-benzylquinoxaline-2-carboxamide
7066-32-2 90.0%
2500mg
$949.0 2023-10-02
Enamine
EN300-12612959-0.05g
N-benzylquinoxaline-2-carboxamide
7066-32-2
0.05g
$101.0 2023-05-25
Enamine
EN300-12612959-10000mg
N-benzylquinoxaline-2-carboxamide
7066-32-2 90.0%
10000mg
$2085.0 2023-10-02
Enamine
EN300-12612959-250mg
N-benzylquinoxaline-2-carboxamide
7066-32-2 90.0%
250mg
$447.0 2023-10-02
Enamine
EN300-12612959-500mg
N-benzylquinoxaline-2-carboxamide
7066-32-2 90.0%
500mg
$465.0 2023-10-02
Enamine
EN300-12612959-5000mg
N-benzylquinoxaline-2-carboxamide
7066-32-2 90.0%
5000mg
$1406.0 2023-10-02

Additional information on N-benzylquinoxaline-2-carboxamide

Professional Introduction to N-benzylquinoxaline-2-carboxamide (CAS No. 7066-32-2)

N-benzylquinoxaline-2-carboxamide, a compound with the chemical formula C₁₄H₁₁NO₂ and CAS number 7066-32-2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoxaline class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of a benzyl group at the nitrogen position and a carboxamide moiety at the 2-position of the quinoxaline core enhances its structural complexity and functional versatility, making it an intriguing subject for further investigation.

The structure of N-benzylquinoxaline-2-carboxamide is characterized by a fused bicyclic system consisting of a benzene ring and a pyrazine ring. The benzyl group, attached to the nitrogen atom of the pyrazine ring, contributes to the compound's lipophilicity, while the carboxamide group introduces polarity and potential hydrogen bonding capabilities. This balance between hydrophobic and hydrophilic regions makes the compound suitable for various biological interactions, including binding to proteins and enzymes.

In recent years, N-benzylquinoxaline-2-carboxamide has been studied extensively for its pharmacological properties. One of the most promising areas of research is its potential as an anticancer agent. Quinoxaline derivatives have shown inhibitory effects on several cancer cell lines by interfering with key cellular pathways involved in proliferation and survival. Studies have demonstrated that N-benzylquinoxaline-2-carboxamide can induce apoptosis in certain cancer cells by modulating the expression of critical proteins such as p53 and Bcl-2. These findings have opened new avenues for developing novel chemotherapeutic strategies.

Additionally, N-benzylquinoxaline-2-carboxamide has been investigated for its antimicrobial properties. The compound exhibits activity against a range of bacterial and fungal strains, suggesting its potential use in combating infections caused by multidrug-resistant pathogens. The benzyl group and the carboxamide moiety are believed to play crucial roles in disrupting microbial cell membranes and inhibiting essential metabolic processes. This has led to interest in exploring its efficacy as an alternative or adjunctive therapy in infectious diseases.

The pharmacokinetic profile of N-benzylquinoxaline-2-carboxamide is another area of active research. Preliminary studies indicate that the compound has moderate solubility in water and oil, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing drug delivery systems and maximizing therapeutic efficacy. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, are being employed to predict how N-benzylquinoxaline-2-carboxamide interacts with biological targets and behaves within the body.

Recent advancements in synthetic chemistry have enabled more efficient preparation methods for N-benzylquinoxaline-2-carboxamide. The development of novel catalytic systems has allowed for cleaner reactions with higher yields, reducing the environmental impact of production processes. Green chemistry principles are being increasingly integrated into synthetic routes to minimize waste and hazardous byproducts. These innovations not only improve cost-effectiveness but also align with global efforts to promote sustainable pharmaceutical manufacturing.

The biological activity of N-benzylquinoxaline-2-carboxamide is further enhanced by modifications to its core structure. Researchers are exploring derivatives with additional functional groups or altered substitution patterns to fine-tune their pharmacological effects. For instance, incorporating heterocyclic rings or polar moieties can enhance binding affinity or selectivity for specific biological targets. Such modifications are guided by structure-activity relationship (SAR) studies, which provide insights into how structural changes influence biological function.

In conclusion, N-benzylquinoxaline-2-carboxamide (CAS No. 7066-32-2) represents a compelling compound with significant potential in pharmaceutical applications. Its unique structural features enable diverse biological interactions, making it a valuable scaffold for drug discovery. Ongoing research focuses on elucidating its mechanisms of action, optimizing synthetic routes, and exploring novel derivatives to enhance therapeutic efficacy. As our understanding of molecular interactions continues to evolve, compounds like N-benzylquinoxaline-2-carboxamide are poised to play a crucial role in addressing unmet medical needs.

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